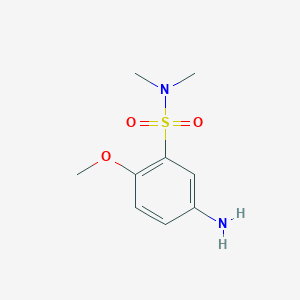

5-amino-2-methoxy-N,N-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

5-amino-2-methoxy-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3S/c1-11(2)15(12,13)9-6-7(10)4-5-8(9)14-3/h4-6H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLCFQPSHBRELT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(C=CC(=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406919 | |

| Record name | 5-amino-2-methoxy-N,N-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851175-92-3 | |

| Record name | 5-Amino-2-methoxy-N,N-dimethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851175-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-amino-2-methoxy-N,N-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorosulfonation and Dimethylamine Aminolysis

A widely reported method involves chlorosulfonation of a pre-functionalized benzene precursor followed by nucleophilic substitution with dimethylamine. In a representative procedure , 2-methoxybenzenesulfonyl chloride is synthesized via chlorosulfonation of 2-methoxybenzene using chlorosulfonic acid at 0°C. The intermediate sulfonyl chloride is subsequently reacted with aqueous dimethylamine (40% w/w) at room temperature, yielding the sulfonamide derivative with a reported purity of 98% and a yield of 78.6% .

Key Reaction Steps:

-

Chlorosulfonation:

Conditions: 0°C, 1 hour, stoichiometric chlorosulfonic acid. -

Aminolysis:

Conditions: Aqueous dimethylamine, room temperature, 1 hour.

Optimization Insights:

-

Excess dimethylamine (2.5 eq) improves yield by mitigating side reactions.

-

Purification via crystallization from ethyl acetate enhances purity .

Nitration-Reduction of Preformed Sulfonamides

An alternative route involves nitration of 2-methoxy-N,N-dimethylbenzenesulfonamide followed by catalytic hydrogenation. This method leverages the electrophilic aromatic substitution (EAS) reactivity of the sulfonamide-directed benzene ring.

-

Nitration:

Conditions: Concentrated nitric acid, sulfuric acid catalyst, 50°C, 4 hours. -

Reduction:

Conditions: Pd/C catalyst, methanol solvent, 25°C, 12 hours.

Yield and Purity:

Challenges:

-

Nitration regioselectivity requires precise temperature control to avoid para-substitution byproducts.

One-Pot Multi-Step Synthesis from 2-Amino-3-methylbenzoic Acid

A one-pot strategy adapted from halogenated benzamide syntheses involves sequential cyclization, aminolysis, and electrophilic amination. While originally designed for halogenated analogs, this method is adaptable to the target compound by substituting halogenation with amination.

-

Cyclization:

Conditions: Reflux in dichloromethane, 16 hours. -

Aminolysis:

Conditions: Aqueous methylamine, room temperature, 3 hours. -

Electrophilic Amination:

Conditions: N-Chlorosuccinimide (NCS), acetonitrile, 60°C, 6 hours.

Yield Profile:

Advantages:

-

Avoids isolation of intermediates, reducing purification steps.

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Complexity | Scalability |

|---|---|---|---|---|

| Chlorosulfonation | 78.6% | >98% | Moderate | High |

| Nitration-Reduction | 58–63% | >95% | High | Moderate |

| One-Pot Synthesis | 49% | >90% | Low | Limited |

Key Observations:

Chemical Reactions Analysis

5-amino-2-methoxy-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-amino-2-methoxy-N,N-dimethylbenzenesulfonamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 5-amino-2-methoxy-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with target molecules, while the methoxy and sulfonamide groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The biological activity and physicochemical properties of sulfonamides are highly influenced by substituents on the benzene ring and the sulfonamide group. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Methoxy vs. Chloro Substituents: The methoxy group in this compound contributes to higher solubility compared to its chloro analogue (), which may prioritize membrane permeability over target binding .

- N,N-Dimethyl vs. Bulky Groups : The N,N-dimethyl group in the parent compound enhances lipophilicity, whereas bulkier substituents (e.g., 4-chlorophenyl in ) may restrict bioavailability despite improved selectivity .

Key Observations:

- Anticancer Potential: The methoxy and dimethyl groups in this compound may mimic the pharmacophore of CI-921, an acridinecarboxamide with proven activity against solid tumors ().

- Antimicrobial vs. Kinase Inhibition : Simpler sulfonamides (e.g., ) exhibit herbicidal/anti-malarial activity, while pyrimidine-modified derivatives () target kinase pathways, highlighting substituent-driven diversification .

Pharmacokinetic and Toxicity Profiles

Limited data are available for the parent compound, but insights can be inferred from analogues:

- CI-921 () : A structurally related acridinecarboxamide with a methoxy-sulfonamide group showed dose-dependent neutropenia and mucositis in Phase I trials. Its plasma clearance (158 mL/h/kg) and volume of distribution (319 mL/kg) suggest moderate tissue penetration .

Biological Activity

5-Amino-2-methoxy-N,N-dimethylbenzenesulfonamide is a sulfonamide compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: C10H15N2O2S. Its structure includes:

- Amino group : Contributes to its reactivity and interaction with biological targets.

- Methoxy group : Influences solubility and biological activity.

- Sulfonamide moiety : Essential for its antibacterial properties.

This compound exhibits its biological effects primarily through:

- Inhibition of bacterial folic acid synthesis : Similar to other sulfonamides, it interferes with the bacterial enzyme dihydropteroate synthase, which is critical for folate biosynthesis. This mechanism underlies its antibacterial activity.

- Protein interactions : The compound can form hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition of enzymatic activity.

Antibacterial Properties

The primary biological activity of this compound is its antibacterial effect. Sulfonamides are known for their ability to inhibit the growth of various bacteria by targeting folate synthesis pathways. This has been demonstrated in several studies:

- In vitro studies : Showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antibiotic .

Other Therapeutic Potential

Emerging research indicates that this compound may also have applications beyond antibacterial activity:

- Dipeptidyl Peptidase IV (DPP IV) Inhibition : Preliminary studies suggest that modifications to the sulfonamide structure could enhance DPP IV inhibition, which is relevant for managing type 2 diabetes mellitus (T2DM) .

- Cancer Research : Some derivatives of sulfonamides have shown promise in inhibiting cancer cell proliferation, indicating potential for further exploration in oncology .

Table 1: Summary of Biological Activities

| Activity Type | Details |

|---|---|

| Antibacterial | Inhibits bacterial growth by targeting folate synthesis pathways |

| DPP IV Inhibition | Potential for managing T2DM through enzyme inhibition |

| Cancer Proliferation | Some derivatives exhibit anti-proliferative effects on cancer cells |

Case Study: Antibacterial Efficacy

In a study examining the antibacterial efficacy of various sulfonamides, this compound was tested against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as a therapeutic agent.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-amino-2-methoxy-N,N-dimethylbenzenesulfonamide with high purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonylation of a substituted aniline. Key steps include:

- Amination : Introduction of the amino group via nitration followed by reduction (e.g., using H₂/Pd-C).

- Sulfonylation : Reaction with dimethylsulfamoyl chloride in a polar aprotic solvent (e.g., DMF or dichloromethane) under basic conditions (triethylamine or pyridine) to neutralize HCl byproducts .

- Methoxy Group Retention : Careful control of temperature (<0°C during exothermic steps) and inert atmospheres (N₂/Ar) to prevent demethylation .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons), δ 3.8 ppm (methoxy -OCH₃), δ 2.9 ppm (N,N-dimethyl -N(CH₃)₂).

- ¹³C NMR : Signals at ~155 ppm (sulfonamide -SO₂), ~55 ppm (methoxy), ~40 ppm (N,N-dimethyl) .

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion [M+H]⁺ and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Q. How can researchers assess the compound's in vitro biological activity using standardized assays?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Enzyme Inhibition : Fluorescence-based assays targeting carbonic anhydrase or NLRP3 inflammasome, with IC₅₀ calculations .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selective toxicity .

Advanced Research Questions

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Substituent Variation : Synthesize analogues with modifications to:

- Amino Group : Replace with nitro, acetyl, or alkyl groups to modulate electron density.

- Methoxy Position : Compare ortho, meta, and para substitutions .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict binding interactions with targets like NLRP3 (PDB: 6NPY) .

- Data Correlation : Plot substituent electronic parameters (Hammett σ) against bioactivity to identify key functional groups .

Q. How can computational modeling guide the optimization of this compound's pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME to assess:

- Lipophilicity : LogP values (target <3 for oral bioavailability).

- Metabolic Stability : CYP450 inhibition risks .

- Solubility Enhancement : Co-crystallization studies with cyclodextrins or PEG-based excipients .

- BBB Permeability : Molecular dynamics simulations to evaluate passive diffusion .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Assay Standardization : Compare experimental conditions (e.g., cell line viability, serum concentration) .

- Structural Verification : Re-analyze batch purity via HPLC and confirm stereochemistry (if applicable) .

- Meta-Analysis : Use platforms like PubChem BioAssay to aggregate data and identify outliers .

Q. What methodologies are suitable for studying the compound's stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies :

- Hydrolysis : Incubate in buffers (pH 1–13) at 37°C; monitor via LC-MS for sulfonic acid or amine byproducts .

- Oxidative Stress : Expose to H₂O₂ (3%) to assess sulfonamide group stability .

- Photostability : IEC 62717-compliant light chambers to evaluate degradation under UV/visible light .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.